molecular formula C12H16ClN3O3S B14878723 4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride

4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride

Cat. No.: B14878723
M. Wt: 317.79 g/mol
InChI Key: WYDBXXUEBLXXPJ-UHFFFAOYSA-N
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Description

4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride is a chemical compound with the molecular formula C12H16ClN3O3S. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, a benzenesulfonyl group, and a carbonyl chloride group, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride typically involves the reaction of 4-methylpiperazine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, esters, and ureas, depending on the nucleophile used in the reaction .

Scientific Research Applications

4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride involves its ability to react with nucleophiles, forming stable covalent bonds. This reactivity is primarily due to the presence of the electrophilic carbonyl chloride group, which readily undergoes nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    4-methylpiperazine-1-carbonyl chloride: Similar in structure but lacks the benzenesulfonyl group.

    Benzenesulfonyl chloride: Contains the benzenesulfonyl group but lacks the piperazine ring.

    4-morpholinecarbonyl chloride: Contains a morpholine ring instead of a piperazine ring.

Uniqueness

4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride is unique due to the combination of the piperazine ring and the benzenesulfonyl group, which imparts distinct reactivity and versatility in synthetic applications. This combination allows for the formation of a wide range of derivatives with potential biological and industrial applications .

Properties

Molecular Formula

C12H16ClN3O3S

Molecular Weight

317.79 g/mol

IUPAC Name

4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl chloride

InChI

InChI=1S/C12H16ClN3O3S/c1-15-6-8-16(9-7-15)12(17)14-10-2-4-11(5-3-10)20(13,18)19/h2-5H,6-9H2,1H3,(H,14,17)

InChI Key

WYDBXXUEBLXXPJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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